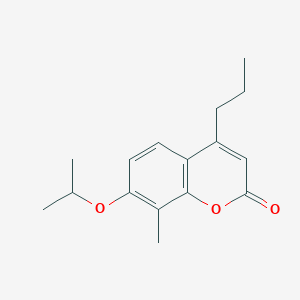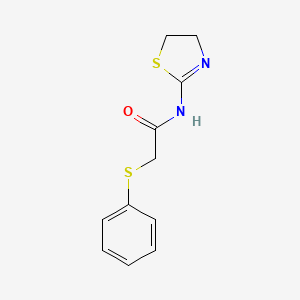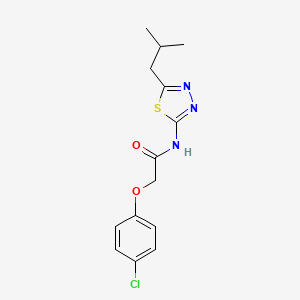
2-(4-chlorophenoxy)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as CIAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. CIAT has been studied extensively for its mechanism of action and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of CIAT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, CIAT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and tumor invasion. In inflammation, CIAT has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, CIAT has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CIAT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer research, CIAT has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation, CIAT has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorders, CIAT has been shown to inhibit oxidative stress, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIAT has several advantages for lab experiments, including its high purity, simple synthesis method, and diverse biological activities. However, there are also limitations to its use, including its potential toxicity and limited understanding of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of CIAT for various diseases.
Direcciones Futuras
There are several future directions for the study of CIAT, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity profile. Further studies are needed to determine the optimal dosage and administration of CIAT for various diseases, as well as its potential side effects. Additionally, the development of novel derivatives of CIAT may lead to improved efficacy and reduced toxicity. Overall, CIAT has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Métodos De Síntesis
The synthesis of CIAT involves the reaction of 4-chlorophenol with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound, CIAT. The synthesis method is relatively simple and yields a high purity product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
CIAT has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CIAT has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is a common factor in many diseases, and CIAT has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, CIAT has been studied for its potential as a neuroprotective agent by inhibiting oxidative stress and reducing inflammation.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-9(2)7-13-17-18-14(21-13)16-12(19)8-20-11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXBRRXYZMVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

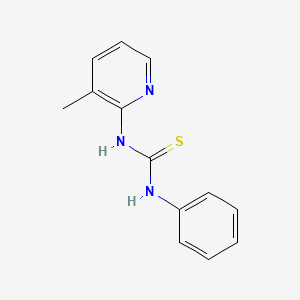
![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)
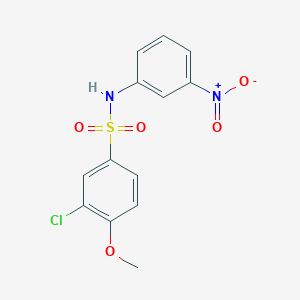
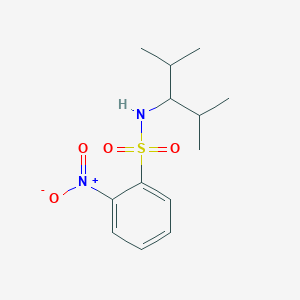
![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
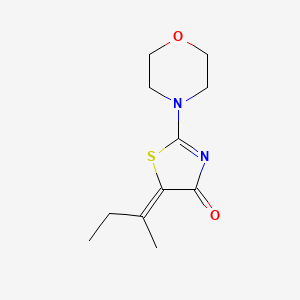
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)
![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)
